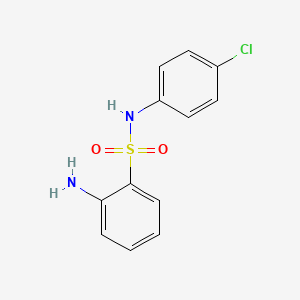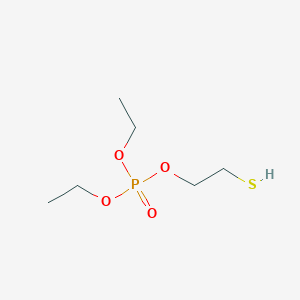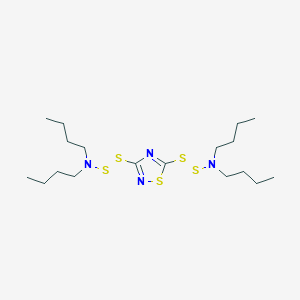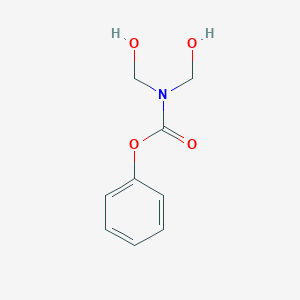
Phenyl bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl bis(hydroxymethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the presence of a base such as triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of polymer-bound catalysts and environmentally benign conditions, such as low pressure and temperature, are preferred to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: Formation of phenyl bis(formyl)carbamate or phenyl bis(carboxyl)carbamate.
Reduction: Formation of this compound.
Substitution: Formation of nitro- or halogen-substituted this compound.
Aplicaciones Científicas De Investigación
Phenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of phenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Comparación Con Compuestos Similares
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a protecting group.
Phenyl carbamate: Shares structural similarities but lacks the hydroxymethyl groups, leading to different reactivity and applications.
Uniqueness: Phenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propiedades
Número CAS |
64191-75-9 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
phenyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H11NO4/c11-6-10(7-12)9(13)14-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
Clave InChI |
FVDGZMDWHKWZJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


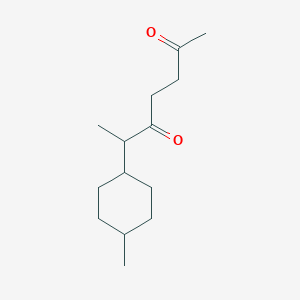
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

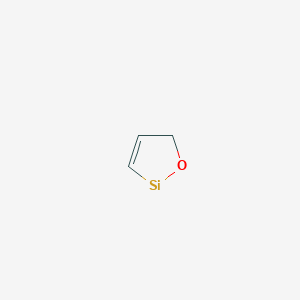
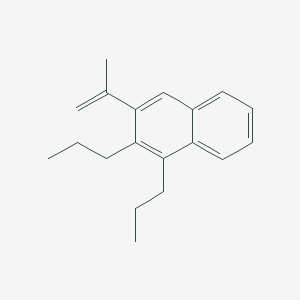

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
